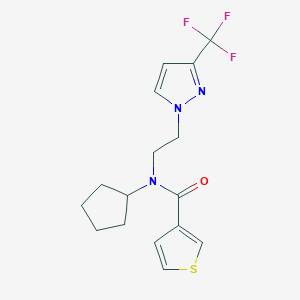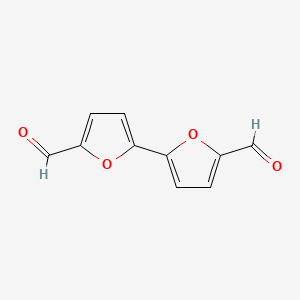
5-(5-Formylfuran-2-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Formylfuran-2-yl)furan-2-carbaldehyde: is an organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol It is characterized by the presence of two furan rings, each substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde typically involves the formylation of furan derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the furan ring . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound can involve the catalytic oxidation of 5-hydroxymethylfurfural (HMF). A novel catalytic strategy involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO), followed by selective oxidation using a hydroxyapatite-supported gold catalyst . This method allows for efficient production with high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the formyl groups to hydroxymethyl groups.
Substitution: The formyl groups can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydroxyapatite-supported gold catalyst, oxygen, and acetalization agents like 1,3-propanediol.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: 5-formylfuran-2-carboxylic acid, furan-2,5-dicarboxylic acid.
Reduction: 5-(5-Hydroxymethylfuran-2-yl)furan-2-carbaldehyde.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Involved in the production of furan-based polymers and materials .
Biology and Medicine:
- Potential applications in the synthesis of biologically active molecules, including inhibitors for various enzymes and receptors .
Industry:
Mechanism of Action
The mechanism of action for 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde in chemical reactions involves the reactivity of its formyl groups. These groups can undergo nucleophilic addition, oxidation, and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl groups, which makes the furan rings more susceptible to electrophilic attack .
Comparison with Similar Compounds
- 5-Formylfuran-2-carboxylic acid
- Furan-2,5-dicarboxylic acid
- 5-(Hydroxymethyl)furan-2-carbaldehyde
Uniqueness: 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde is unique due to the presence of two formyl groups on separate furan rings, which provides distinct reactivity patterns compared to other furan derivatives. This dual formyl substitution allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-(5-formylfuran-2-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHGULBLQLJTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC=C(O2)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
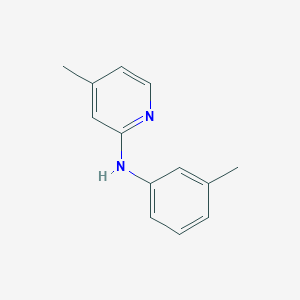
![[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate](/img/structure/B2739312.png)
![Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2739313.png)
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739315.png)
![2-({2-[methyl(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)amino]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B2739316.png)
![2-(m-tolylamino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2739317.png)
![2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2739322.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739323.png)
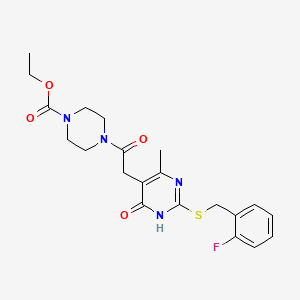
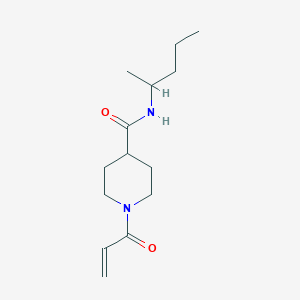
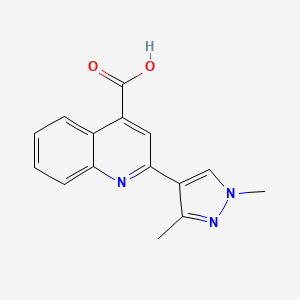
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide](/img/structure/B2739330.png)
![9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2739331.png)
